molecular formula C22H19Cl2N3O6S B5071037 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5071037
M. Wt: 524.4 g/mol
InChI Key: BVUQBKOTJCRFJB-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, ethoxy, sulfamoyl, and nitro groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core by reacting the sulfonated intermediate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Substitution: The ethoxy group can be replaced with other alkoxy groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding dechlorinated product.

    Substitution: Formation of the corresponding alkoxy-substituted product.

Scientific Research Applications

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-methylbenzenesulfonamide
  • 2,4-dichloro-5-sulfamoylbenzoic acid
  • 2,4-dichloro-5-nitrobenzenesulfonamide

Uniqueness

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O6S/c1-3-33-16-8-5-14(6-9-16)26-34(31,32)21-11-17(18(23)12-19(21)24)22(28)25-20-10-15(27(29)30)7-4-13(20)2/h4-12,26H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQBKOTJCRFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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